2,2,5-Trimethyl-1,3-dioxane-4,6-dione

Description

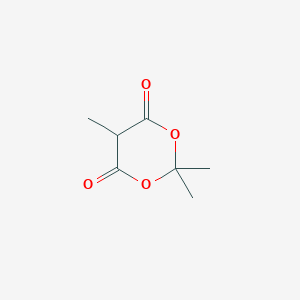

Structure

2D Structure

Propriétés

IUPAC Name |

2,2,5-trimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-4-5(8)10-7(2,3)11-6(4)9/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMCAXYHYPDRAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(OC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190585 | |

| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3709-18-0 | |

| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3709-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003709180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3709-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,5-trimethyl-1,3-dioxane-4,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6BV95MJT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism

-

Activation of Methylmalonic Acid : Methylmalonic acid reacts with acetic anhydride to form a mixed anhydride intermediate, enhancing its electrophilicity.

-

Nucleophilic Attack by Acetone : Acetone’s carbonyl oxygen attacks the activated carboxylic carbon, forming a tetrahedral intermediate.

-

Cyclization and Dehydration : Intramolecular cyclization eliminates water, yielding the six-membered dioxane ring with methyl groups at positions 2, 2, and 5.

Experimental Protocol

-

Reagents : Methylmalonic acid (1.0 equiv), acetone (1.2 equiv), acetic anhydride (3.0 equiv), concentrated sulfuric acid (0.1 equiv).

-

Procedure :

Optimization Considerations

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–85°C | Higher temperatures accelerate cyclization but risk decomposition. |

| Acetic Anhydride | 3.0–4.0 equiv | Excess anhydride ensures complete activation of methylmalonic acid. |

| Catalyst (H₂SO₄) | 0.1–0.2 equiv | Higher concentrations lead to side reactions (e.g., acetylation). |

Alternative Synthesis via Alkylation of Meldrum’s Acid

A less common but viable route involves the alkylation of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to introduce the third methyl group at position 5. This method is advantageous for laboratories with existing Meldrum’s acid stocks.

Methodology

-

Base-Mediated Deprotonation : Meldrum’s acid is treated with a strong base (e.g., LDA) at −78°C to generate a resonance-stabilized enolate.

-

Methylation : Methyl iodide (1.1 equiv) is added to the enolate, resulting in alkylation at the α-position (C5).

-

Work-Up : The reaction is quenched with aqueous NH₄Cl, and the product is extracted with dichloromethane (yield: 50–60%).

Challenges

-

Regioselectivity : Competing alkylation at other positions necessitates careful temperature control.

-

Purification : Column chromatography (hexanes/ethyl acetate, 7:3) is required to isolate the desired isomer.

Industrial-Scale Production Using Orthophosphoric Acid

To address corrosion and separation issues associated with sulfuric acid, industrial protocols often employ orthophosphoric acid (H₃PO₄) as a milder catalyst. This method is adapted from large-scale Meldrum’s acid production.

Key Steps

-

Ester Saponification : Methylmalonic acid diethyl ester is hydrolyzed using H₃PO₄ (2.0 equiv) in refluxing water (4 hours).

-

Cyclocondensation : The resulting methylmalonic acid is directly reacted with acetone and acetic anhydride without isolation.

-

Crystallization : The product precipitates upon cooling and is washed with cold ether (yield: 70–80%).

Advantages Over Traditional Methods

-

Reduced Corrosion : H₃PO₄ minimizes equipment degradation.

-

Simplified Workflow : In-situ hydrolysis and cyclization reduce intermediate handling.

Advanced Purification Techniques

Crude this compound often contains residual acetic acid and unreacted starting materials. Purification methods include:

Recrystallization

-

Solvent System : Ethanol/water (3:1 v/v).

-

Purity : ≥98% after two recrystallizations.

Flash Chromatography

-

Conditions : Silica gel, hexanes/ethyl acetate (8:2).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 65–75 | 95–98 | High | Moderate |

| Alkylation | 50–60 | 90–95 | Low | High |

| Industrial (H₃PO₄) | 70–80 | 97–99 | Very High | Low |

Analyse Des Réactions Chimiques

Types of Reactions: 2,2,5-Trimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Substitution Reactions: It can react with alkyl isocyanides and dialkyl acetylenedicarboxylates to form highly functionalized ketenimines.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, although detailed mechanisms are less commonly reported.

Common Reagents and Conditions:

Alkyl Isocyanides: Used in substitution reactions to form ketenimines.

Dialkyl Acetylenedicarboxylates: React with the compound to yield functionalized products.

Major Products:

Applications De Recherche Scientifique

Synthetic Chemistry

1.1 Reaction Intermediate

Methyl Meldrum's acid is primarily utilized as a reaction intermediate in organic synthesis. It is particularly effective in the formation of ketenimines through reactions with alkyl isocyanides and dialkyl acetylenedicarboxylates. This application is significant due to the high yields of functionalized ketenimines obtained from these reactions .

1.2 Synthesis of Complex Molecules

The compound serves as a building block for synthesizing complex molecules. For example, it can be involved in three-component reactions leading to dialkyl derivatives of 2-(alkylimino-methylene) succinates. Such reactions are crucial for developing pharmaceuticals and agrochemicals .

Analytical Chemistry

2.1 Chromatographic Applications

Methyl Meldrum's acid is employed in various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). It can be analyzed using reverse-phase HPLC methods where the mobile phase includes acetonitrile and water. This method is scalable for isolating impurities and is compatible with Mass Spectrometry (MS) when phosphoric acid is replaced with formic acid .

2.2 Trapping Agent

The compound acts as a trapping agent for adducts formed during chemical reactions. For instance, it can trap intermediates formed when alkyl isocyanides react with other compounds, facilitating the study of reaction mechanisms and pathways .

Material Science

3.1 Polymer Chemistry

In material science, Methyl Meldrum's acid has potential applications in polymer chemistry. Its reactivity can be harnessed to create polymers with specific functionalities or properties, contributing to the development of advanced materials with tailored characteristics.

Case Studies and Research Findings

A study demonstrated the efficiency of Methyl Meldrum's acid in synthesizing ketenimines from alkyl isocyanides and dialkyl acetylenedicarboxylates. The reaction yielded high quantities of functionalized products, showcasing its utility in creating complex organic molecules essential for pharmaceutical applications .

Case Study: Chromatographic Method Development

Another research effort focused on developing a robust HPLC method for analyzing Methyl Meldrum's acid itself and its derivatives. The method enabled precise quantification and characterization of the compound within various matrices, underscoring its importance in quality control processes .

Mécanisme D'action

The mechanism of action of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione involves its ability to act as a nucleophile in substitution reactions. The compound’s dioxane ring structure provides stability and reactivity, allowing it to form stable adducts with various electrophiles . The molecular targets and pathways involved in its biological applications are primarily related to its role in synthesizing bioactive compounds .

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparison with Similar Compounds

Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)

- Structure : Lacks the 5-methyl group present in the target compound, resulting in a planar 1,3-dioxane ring .

- Reactivity : Exhibits high C–H acidity (pKa ~4.8) due to electron-withdrawing carbonyl groups, enabling facile alkylation and condensation reactions .

- Applications : Widely used in synthesizing heterocycles (e.g., spiro-pyrimidines) and natural products via multicomponent reactions .

Dimethyl Meldrum’s Acid (2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione)

- Structure : Contains two additional methyl groups at position 5, increasing steric hindrance compared to the target compound .

- Electronic Effects : The 5,5-dimethyl substitution reduces ring strain but may diminish nucleophilicity in certain reactions .

- Applications : Primarily studied for its electronic properties in computational models rather than synthetic applications .

5-Substituted Meldrum’s Acid Derivatives (e.g., 5-Benzylidene Derivatives)

- Structure : Features aromatic or functionalized substituents at position 5, altering conjugation and hydrogen-bonding capabilities .

- Reactivity : Enhanced π-π interactions in crystalline states, as seen in 5-(4-hydroxy-benzylidene)-2,2-dimethyl derivatives, which form hydrogen-bonded dimers .

- Applications : Utilized in crystal engineering and as intermediates for bioactive molecule synthesis .

Comparative Analysis of Physicochemical Properties

Activité Biologique

2,2,5-Trimethyl-1,3-dioxane-4,6-dione, commonly referred to as Meldrum's acid derivative, is a cyclic compound known for its diverse applications in organic synthesis and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound belongs to the class of dioxanes characterized by a six-membered ring containing two oxygen atoms. Its molecular formula is , and it features two carbonyl groups that contribute to its reactivity. The structural representation is as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. It can act as a substrate or inhibitor for specific enzymes due to its structural compatibility with enzyme binding sites. This interaction may lead to modulation of metabolic pathways, particularly in microbial systems.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance:

- Study on Antibacterial Activity : A derivative of Meldrum's acid was evaluated for its efficacy against resistant strains of E. coli, S. aureus, and P. aeruginosa. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 512 µg/mL depending on the strain tested .

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Anti-inflammatory Effects

Beyond antimicrobial activity, there is emerging evidence suggesting that derivatives of this compound may exhibit anti-inflammatory properties. These effects are hypothesized to arise from the inhibition of pro-inflammatory cytokines and modulation of immune response pathways.

Case Studies

- Antibiotic Synergy : A study investigating the combination of this compound with common antibiotics showed enhanced efficacy against multi-drug resistant bacteria. The synergistic effects were particularly pronounced when combined with beta-lactam antibiotics .

- Therapeutic Applications : Research into the use of this compound in drug formulations has highlighted its potential as a scaffold for developing new therapeutic agents targeting bacterial infections and inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of malonic acid derivatives with acetone under acidic conditions. Variations in the synthesis process can lead to different derivatives that may exhibit enhanced biological activities.

| Compound Derivative | Biological Activity |

|---|---|

| 2,2-Dimethyl-5-(4H-1,2,4-triazol) | Antibacterial |

| 5-Aminomethylene derivative | Antileishmanial |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2,2,5-Trimethyl-1,3-dioxane-4,6-dione, and what key spectral markers should researchers prioritize?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. In derivatives of this compound, characteristic <sup>1</sup>H-NMR peaks for methyl groups appear at 1.76, 1.61, and 0.98 ppm, while vinylic protons (in copolymerized forms) resonate at 6.67 and 5.73 ppm . <sup>13</sup>C-NMR further confirms carbonyl and quaternary carbon signals. Infrared (IR) spectroscopy can identify the C=O stretch (~1750 cm<sup>-1</sup>). Computational methods (e.g., Gaussian) predict electronic structures and radical intermediates, aiding spectral assignments .

Q. What are the optimal storage and handling protocols for this compound to maintain stability?

- Answer : Store at 2–8°C in airtight containers to prevent moisture absorption. Safety protocols include using gloves, goggles, and fume hoods due to risks of inhalation/contact (H303+H313+H333 hazard codes). Waste must be neutralized before disposal .

Q. How can researchers safely mitigate risks when working with this compound in laboratory settings?

- Answer : Follow safety statements (P264+P280+P305+P351+P338+P337+P313), including immediate rinsing after exposure and using respiratory protection. Avoid acetone or other reactive solvents during synthesis to prevent unintended side reactions .

Advanced Research Questions

Q. What experimental design is recommended for studying methyl group dynamics in this compound using Electron Nuclear Double Resonance (ENDOR) spectroscopy?

- Answer : ENDOR studies require irradiation to generate radicals, followed by temperature-dependent measurements (e.g., 100–300 K) to observe methyl rotation. The Arrhenius relation (rate = A·exp(-Ea/RT)) quantifies activation barriers (Ea ≈ 12–15 kJ/mol) and pre-exponential factors (A ≈ 10<sup>12</sup> s<sup>-1</sup>). Radiofrequency field strength must be optimized to avoid incomplete saturation of nuclear transitions .

Q. How does this compound enhance the molecular weight of polylactic acid (PLA) via chain extension, and what copolymer design parameters are critical?

- Answer : The compound reacts with styrene derivatives (e.g., p-chloromethyl styrene) to form copolymers bearing Meldrum’s acid moieties. These act as ketene-based chain extenders in PLA melts, increasing molecular weight (Mw) by ~30% under reflux (55°C, 48 h). Key parameters include monomer feed ratio, reaction time, and exclusion of moisture to prevent hydrolysis .

Q. What mechanistic insights explain the role of this compound in synthesizing functionalized ketenimines?

- Answer : In reactions with alkyl isocyanides and dialkyl acetylenedicarboxylates, the compound traps intermediates to form ketenimines (yields >80%). The mechanism involves nucleophilic attack by the dione’s carbonyl groups, followed by cyclization. Solvent polarity and temperature (40–60°C) significantly influence regioselectivity .

Q. How can computational models (e.g., DFT) predict the reactivity of this compound in radical-mediated reactions?

- Answer : Gaussian calculations at the B3LYP/6-31+G* level optimize geometries of anion radicals and hemiacetal intermediates. These models reveal electron affinity trends and spin density distributions, guiding synthetic routes for redox-active derivatives .

Q. What green chemistry approaches enable sustainable synthesis of derivatives using this compound?

- Answer : Biobased gluconic acid aqueous solutions (40°C, 2 h) facilitate condensation with aromatic aldehydes, achieving yields >80%. This method avoids toxic solvents, enables catalyst reuse, and aligns with eco-friendly protocols .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.